molecular formula C10H8BrNO2 B1464661 Methyl 3-bromoindole-6-carboxylate CAS No. 860457-92-7

Methyl 3-bromoindole-6-carboxylate

Cat. No. B1464661
CAS RN: 860457-92-7
M. Wt: 254.08 g/mol
InChI Key: YSCNGZSJIYDSOC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Methyl 3-bromoindole-6-carboxylate” is a chemical compound with the CAS Number: 860457-92-7 . Its molecular formula is C10H8BrNO2 and it has a molecular weight of 254.08 . It is a white to brown solid and is stored at +4°C .


Molecular Structure Analysis

The IUPAC name for “this compound” is methyl 3-bromo-1H-indole-6-carboxylate . The InChI Code is 1S/C10H8BrNO2/c1-14-10(13)6-2-3-7-8(11)5-12-9(7)4-6/h2-5,12H,1H3 . The InChI key is YSCNGZSJIYDSOC-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

“this compound” has a boiling point of 386.2±22.0 °C (Predicted) . Its density is 1.629 . It should be stored under inert gas (nitrogen or Argon) at 2-8°C . The pKa value is 14.13±0.30 (Predicted) .

Scientific Research Applications

1. Synthesis and Structural Analysis

Methyl 3-bromoindole-6-carboxylate is involved in the synthesis of various bromoindole compounds, which are derived from marine sources like the sponge Pseudosuberites hyalinus. These compounds, including 6-bromoindolyl-3-acetonitrile and 6-bromoindolyl-3-acetamide, are analyzed for their structure using techniques like IR, mass, and NMR spectral data (Rasmussen et al., 1993).

2. Building Blocks for Natural and Non-natural Derivatives

This compound is utilized in the creation of dibromoindole derivatives. It's significant in the regioselective dibromination process, leading to various natural and non-natural 5,6-dibromoindole derivatives, including compounds like meridianin F (Parsons et al., 2011).

3. Source for Synthesizing Biologically Active Compounds

This compound serves as a starting material for synthesizing analogs of biologically active compounds. Novel 5-methoxyindole-3-carboxylic acids with bromine in the 6-position have been synthesized for this purpose (Grinev et al., 1987).

4. Application in Palladium-Catalyzed Carbonylations

It's used in palladium-catalyzed carbonylations of unprotected bromoindoles, creating various indole carboxylic acid derivatives. This method is particularly useful for the synthesis of CNS active amphetamine derivatives (Kumar et al., 2004).

5. Chemoselective and Asymmetric Stereoablative Carboxylation

This compound is involved in enantioselective stereoablative carboxylation processes with malonic acid half thioesters, leading to the synthesis of valuable 3-substituted 3-hydroxy-2-oxindoles (Bai et al., 2015).

6. Precursors for Molecular Electronic Materials

This compound is a key precursor in the synthesis of C3-symmetric, substituted-triazatruxene molecules, which are important for creating functional molecules for material sciences applications (Valentine et al., 2012).

Safety and Hazards

The safety information for “Methyl 3-bromoindole-6-carboxylate” indicates that there are no GHS symbols associated with it . The MSDS is available for further safety information .

properties

IUPAC Name

methyl 3-bromo-1H-indole-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrNO2/c1-14-10(13)6-2-3-7-8(11)5-12-9(7)4-6/h2-5,12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSCNGZSJIYDSOC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)C(=CN2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50693845
Record name Methyl 3-bromo-1H-indole-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50693845
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

860457-92-7
Record name Methyl 3-bromo-1H-indole-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50693845
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 3-bromoindole-6-carboxylate
Reactant of Route 2
Reactant of Route 2
Methyl 3-bromoindole-6-carboxylate
Reactant of Route 3
Methyl 3-bromoindole-6-carboxylate
Reactant of Route 4
Methyl 3-bromoindole-6-carboxylate
Reactant of Route 5
Reactant of Route 5
Methyl 3-bromoindole-6-carboxylate
Reactant of Route 6
Reactant of Route 6
Methyl 3-bromoindole-6-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.